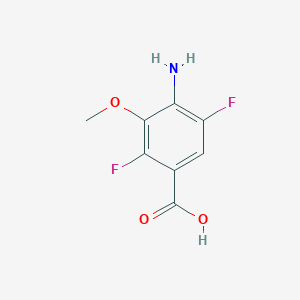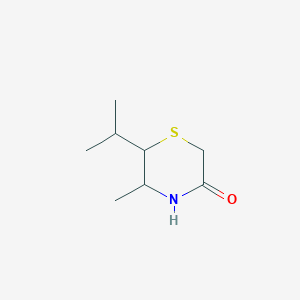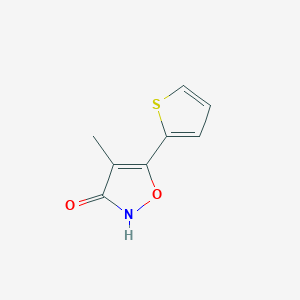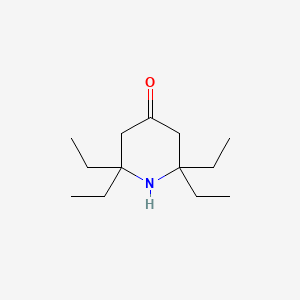
4-Amino-2,5-difluoro-3-methoxybenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-2,5-difluoro-3-methoxybenzoic acid is an organic compound with the molecular formula C8H7F2NO3 It is a derivative of benzoic acid, characterized by the presence of amino, difluoro, and methoxy functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2,5-difluoro-3-methoxybenzoic acid typically involves multi-step organic reactions. One common method is the nitration of 2,5-difluoro-3-methoxybenzoic acid, followed by reduction to introduce the amino group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification processes such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-2,5-difluoro-3-methoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the amino group to a nitro group or other oxidized forms.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce various amino derivatives.
Applications De Recherche Scientifique
4-Amino-2,5-difluoro-3-methoxybenzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in drug development.
Industry: It is utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 4-Amino-2,5-difluoro-3-methoxybenzoic acid involves its interaction with specific molecular targets. The amino and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The difluoro groups enhance the compound’s stability and reactivity, making it a valuable tool in various chemical and biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Difluoro-3-methoxybenzoic acid: Similar in structure but lacks the amino group.
3,4-Difluoro-2-methoxybenzoic acid: Another difluoro-methoxy derivative with different substitution patterns.
2-Amino-5-methoxybenzoic acid: Contains an amino and methoxy group but lacks fluorine atoms.
Uniqueness
4-Amino-2,5-difluoro-3-methoxybenzoic acid is unique due to the combination of amino, difluoro, and methoxy groups, which confer distinct chemical and physical properties. This combination makes it particularly useful in applications requiring specific reactivity and stability profiles.
Propriétés
Formule moléculaire |
C8H7F2NO3 |
|---|---|
Poids moléculaire |
203.14 g/mol |
Nom IUPAC |
4-amino-2,5-difluoro-3-methoxybenzoic acid |
InChI |
InChI=1S/C8H7F2NO3/c1-14-7-5(10)3(8(12)13)2-4(9)6(7)11/h2H,11H2,1H3,(H,12,13) |
Clé InChI |
AQOPPMIDNRLGMX-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=CC(=C1N)F)C(=O)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![6-[3-(2-Methyl-2H-1,3-benzodioxol-2-yl)propyl]oxan-2-ol](/img/structure/B13944391.png)





![1-[2-(Methylamino)-4-pyridinyl]ethanone](/img/structure/B13944424.png)

